2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide is a chemical compound with a complex molecular structure. It is characterized by the presence of a chloroacetamide group attached to a cyclohexyl ring with hydroxymethyl and trimethyl substituents. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide typically involves multiple steps. One common method is the reaction of 2-chloroacetamide with formaldehyde in the presence of a suitable catalyst. The reaction conditions include controlling temperature, pressure, and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed: The major products formed from these reactions include chloroacetamide derivatives, hydroxymethylated compounds, and various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
2-Chloro-N-(hydroxymethyl)acetamide
2-Chloro-N-(4-hydroxyphenyl)acetamide
2-Chloro-N-(2,3,3-trimethylcyclohexyl)acetamide
Uniqueness: 2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide is unique due to its specific combination of functional groups and structural features. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8-10(14-11(16)6-13)5-4-9(7-15)12(8,2)3/h8-10,15H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUERZXEHOCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(C1(C)C)CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.